(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have developed new derivatives by synthesizing thiophene-based compounds, including thiazole-thiophene hybrids and thienopyridine derivatives. These compounds have shown in vitro cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents. The structural determination of these compounds was supported by various spectroscopic methods, highlighting the importance of thiophene derivatives in medicinal chemistry (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation and Docking Studies
Another study focused on synthesizing thiophene-2-carboxamides derivatives and evaluating their antimicrobial properties. The research involved detailed characterization and biological evaluation, including molecular docking studies, to understand their mechanism of action against microbial infections. These findings contribute to the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities of Thiazole Derivatives
A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, were synthesized to develop potent and selective anti-tumor drugs. Some derivatives exhibited high antiproliferative potency on human leukemia cells, highlighting the thiazole derivative's role in cancer therapy (Liu et al., 2011).
Anti-inflammatory Applications
The synthesis of 5-substituted benzo[b]thiophene derivatives and their evaluation as anti-inflammatory agents demonstrates the potential of thiophene derivatives in treating inflammation. These compounds showed potent anti-inflammatory activity, contributing to the search for new anti-inflammatory medications (Radwan, Shehab, & El-Shenawy, 2009).
Heterocyclic Synthesis and Antibacterial Drugs
A study on the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide as a precursor highlights the role of thiophene derivatives in combating bacterial infections. The synthesized compounds were evaluated for their antibiotic properties against both Gram-positive and Gram-negative bacteria, contributing to the development of new antibacterial agents (Ahmed, 2007).
Future Directions
properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h3-7,9H,1,8H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVYDUHJKECGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide |
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